molecular formula C7H15OP B6242635 (methylphosphoroso)cyclohexane CAS No. 1246895-44-2

(methylphosphoroso)cyclohexane

Cat. No. B6242635
CAS RN: 1246895-44-2
M. Wt: 146.2
InChI Key:
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Description

Methylphosphoroso)cyclohexane (MPC) is a cyclic hydrocarbon compound that is composed of six carbon atoms linked together in a single ring, with a methylphosphonate group attached to one of the carbons. It has a variety of uses in scientific research, ranging from its ability to act as a reducing agent in organic synthesis, to its potential applications in biochemistry and physiology. In

Scientific Research Applications

(methylphosphoroso)cyclohexane has a variety of applications in scientific research. It has been used as a reducing agent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reagent for the synthesis of organosilicon compounds. Additionally, it has been used in biochemistry and physiology as a substrate for enzymes, as a ligand for metal ions, and as a model compound for studying the structure and function of proteins.

Mechanism of Action

(methylphosphoroso)cyclohexane acts as a reducing agent by donating electrons to other molecules, thus facilitating the formation of various organic compounds. In biochemistry and physiology, (methylphosphoroso)cyclohexane acts as a substrate for enzymes, and it can bind to metal ions to form complexes. Additionally, it can act as a model compound for studying the structure and function of proteins.
Biochemical and Physiological Effects
(methylphosphoroso)cyclohexane has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the effects of metal ions on protein structure and function. Additionally, it has been used to study the effects of metal ions on enzyme activity, and to study the effects of metal ions on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

(methylphosphoroso)cyclohexane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in the presence of air and water. Additionally, it is relatively non-toxic, and it is relatively inexpensive to produce. However, it is not very soluble in water, and it has limited solubility in organic solvents.

Future Directions

(methylphosphoroso)cyclohexane has a variety of potential future applications. It could be used as a substrate for the synthesis of more complex organic compounds, such as polymers or organosilicon compounds. Additionally, it could be used to study the structure and function of proteins on a larger scale, and to study the effects of metal ions on the regulation of gene expression. Furthermore, it could be used to study the effects of metal ions on enzyme activity, and to study the effects of metal ions on the structure and function of proteins. Finally, it could be used to study the effects of metal ions on the formation of complexes with other molecules.

Synthesis Methods

(methylphosphoroso)cyclohexane is synthesized through a three-step process involving an alkylation reaction, an oxidation reaction, and a hydrolysis reaction. In the first step, a Grignard reagent is reacted with an alkyl halide, such as bromoethane or chloroethane, to form a methylphosphonate ester. In the second step, the methylphosphonate ester is reacted with an oxidizing agent, such as sodium hypochlorite or potassium dichromate, to form a methylphosphonate ketone. In the final step, the methylphosphonate ketone is hydrolyzed with an acid, such as hydrochloric acid or sulfuric acid, to form (methylphosphoroso)cyclohexane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (methylphosphoroso)cyclohexane involves the reaction of cyclohexanone with methylphosphorus dichloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Cyclohexanone", "Methylphosphorus dichloride", "Sodium borohydride", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve cyclohexanone in chloroform and add methylphosphorus dichloride dropwise with stirring.", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and add methanol to quench the reaction.", "Step 4: Extract the organic layer with chloroform and wash with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in methanol and add sodium borohydride with stirring.", "Step 7: Heat the mixture at reflux for 4 hours.", "Step 8: Cool the mixture and add water to quench the reaction.", "Step 9: Extract the organic layer with chloroform and wash with water.", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 11: Dissolve the residue in hydrochloric acid and add sodium hydroxide to adjust the pH to 7.", "Step 12: Extract the aqueous layer with chloroform and wash with water.", "Step 13: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 14: Purify the product by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] }

CAS RN

1246895-44-2

Product Name

(methylphosphoroso)cyclohexane

Molecular Formula

C7H15OP

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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